Cathepsin S Selectivity Profile vs. Closely Related Cathepsins
LHVS demonstrates potent and preferential inhibition of cathepsin S (CatS) over other cathepsin family members. Its inhibition constant (Ki) for CatS is 5.9 nM, which is 122-fold lower (more potent) than for cathepsin L (Ki = 720 nM), 39-fold lower than for cathepsin B (Ki = 230 nM), and 37-fold lower than for cruzain (Ki = 220 nM) . This selectivity profile is critical for studies where CatS activity must be isolated from the functions of other lysosomal cysteine proteases.
| Evidence Dimension | Inhibition constant (Ki) for cathepsin S |
|---|---|
| Target Compound Data | Ki = 5.9 nM |
| Comparator Or Baseline | Cathepsin L Ki = 720 nM; Cathepsin B Ki = 230 nM; Cruzain Ki = 220 nM |
| Quantified Difference | 122-fold selectivity for CatS over CatL; 39-fold over CatB; 37-fold over Cruzain |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This quantified selectivity is essential for researchers requiring specific CatS inhibition to avoid confounding results from CatL or CatB blockade.
